4-Hydroxyphenylpyruvic acid

Catalog No.
S569463
CAS No.
156-39-8
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyphenylpyruvic acid

CAS Number

156-39-8

Product Name

4-Hydroxyphenylpyruvic acid

IUPAC Name

3-(4-hydroxyphenyl)-2-oxopropanoic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)

InChI Key

KKADPXVIOXHVKN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)O

Synonyms

(p-Hydroxyphenyl)pyruvic Acid; 3-(4-Hydroxyphenyl)-2-oxopropanoic Acid;3-(4-Hydroxyphenyl)-2-oxopropionic Acid; 3-(4-Hydroxyphenyl)pyruvic Acid;3-(p-Hydroxyphenyl)-2-oxopropionic Acid; 3-(p-Hydroxyphenyl)pyruvic Acid;4-Hydroxy-α-oxobenzenepropanoi

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)O

Role in Phenylalanine and Tyrosine Metabolism

  • 4-HPPA acts as an intermediate in the breakdown of the amino acid phenylalanine. Phenylalanine is first converted to tyrosine by the enzyme phenylalanine hydroxylase. Subsequently, tyrosine aminotransferase transforms tyrosine into 4-HPPA .

  • Further metabolism of 4-HPPA involves the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD), which converts it to homogentisic acid. Homogentisic acid is a crucial precursor for melanin synthesis, the pigment responsible for skin and hair color .

Potential Biomarker for Metabolic Disorders

  • Elevated levels of 4-HPPA in urine or blood can indicate certain metabolic disorders. For example, research suggests a potential association between high 4-HPPA levels and phenylketonuria (PKU), an inherited disorder affecting phenylalanine breakdown .

  • Additionally, studies have linked 4-HPPA excretion with hawkinsinuria, a rare autosomal dominant condition characterized by the presence of the metabolite hawkinsine in urine. This association suggests a potential role for 4-HPPA in understanding hawkinsinuria's underlying mechanisms .

Other Research Applications

  • 4-HPPA has been identified as a microbial metabolite in certain bacteria, like Escherichia coli . This finding might contribute to research on microbial communities and their metabolic activities.

  • 4-HPPA also plays a role in the biosynthesis of scytonemin, a blue pigment produced by specific cyanobacteria. Studying the role of 4-HPPA in this process could provide insights into the ecological functions of scytonemin .

  • Origin: 4-HPPA is formed during the breakdown of the amino acid tyrosine in the body []. It is also found as a microbial metabolite in certain bacteria like Escherichia coli [].
  • Significance: 4-HPPA plays a vital role in understanding tyrosine metabolism and associated disorders. Its levels can be elevated in conditions like phenylketonuria, highlighting its importance in diagnosing these conditions []. Additionally, research suggests a link between 4-HPPA and the biosynthesis of scytonemin, a pigment produced by some cyanobacteria [].

Molecular Structure Analysis

4-HPPA has the molecular formula C₉H₈O₄ and a molar mass of 180.16 g/mol []. Its structure consists of a benzene ring (phenyl group) with a hydroxyl group (OH) attached at the fourth position. A keto group (C=O) is linked to the second carbon of the phenyl ring, and a carboxylic acid group (COOH) is attached to the alpha carbon (the carbon next to the keto group) []. This structure combines features of aromatic rings, ketones, and carboxylic acids, giving it unique chemical properties.


Chemical Reactions Analysis

  • Formation: 4-HPPA is formed from tyrosine through the action of the enzyme tyrosine aminotransferase []. The reaction can be summarized as follows:

Tyrosine + α-ketoglutarate → 4-HPPA + glutamate (Equation 1) []

  • Conversion: 4-HPPA is further converted to homogentisic acid by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD) []. This reaction is crucial for normal tyrosine metabolism.

4-HPPA + O₂ → homogentisic acid + CO₂ (Equation 2) []

  • Other Reactions: 4-HPPA might be involved in other yet-to-be-fully elucidated pathways, but research in this area is ongoing.

Physical And Chemical Properties Analysis

  • Melting Point: Data on the melting point of 4-HPPA is currently unavailable.
  • Boiling Point: Similar to melting point, data on the boiling point is not readily available.
  • Solubility: 4-HPPA is soluble in ethanol, forming a clear light yellow solution. Information on solubility in other solvents is limited.
  • Stability: There is no available data on the stability of 4-HPPA under various conditions.

4-HPPA acts as an intermediate metabolite in the tyrosine catabolism pathway. Following its formation from tyrosine, it undergoes further breakdown by HPD to homogentisic acid. This conversion is essential for the proper elimination of tyrosine from the body []. Additionally, research suggests 4-HPPA might play a role in the production of scytonemin, a pigment with potential ecological and industrial applications []. However, the exact mechanism of this process requires further investigation.

Physical Description

Solid

XLogP3

0.9

Melting Point

219-220°C

UNII

0YP1694WNQ

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

156-39-8

Wikipedia

3-(4-hydroxyphenyl)pyruvate
3-(4-hydroxyphenyl)pyruvic acid

Dates

Modify: 2023-08-15

Synthesis and Herbicidal Activity of Triketone-Aminopyridines as Potent

Jia-Xu Nan, Jing-Fang Yang, Hong-Yan Lin, Yao-Chao Yan, Shao-Meng Zhou, Xue-Fang Wei, Qiong Chen, Wen-Chao Yang, Ren-Yu Qu, Guang-Fu Yang
PMID: 33999624   DOI: 10.1021/acs.jafc.0c07782

Abstract

Exploring novel
-hydroxyphenylpyruvate dioxygenase (EC 1.13.11.27, HPPD) inhibitors has become one of the most promising research directions in herbicide innovation. On the basis of our tremendous interest in exploiting more powerful HPPD inhibitors, we designed a family of benzyl-containing triketone-aminopyridines via a structure-based drug design (SBDD) strategy and then synthesized them. Among these prepared derivatives, the best active 3-hydroxy-2-(3,5,6-trichloro-4-((4-isopropylbenzyl)amino)picolinoyl)cyclohex-2-en-1-one (
, IC
= 0.047 μM) exhibited a 5.8-fold enhancement in inhibiting
(
) HPPD activity over that of commercial mesotrione (IC
= 0.273 μM). The predicted docking models and calculated energy contributions of the key residues for small molecules suggested that an additional π-π stacking interaction with Phe-392 and hydrophobic contacts with Met-335 and Pro-384 were detected in
HPPD upon the binding of the best active compound
compared with that of the reference mesotrione. Such a molecular mechanism and the resulting binding affinities coincide with the proposed design scheme and experimental values. It is noteworthy that inhibitors
(3-hydroxy-2-(3,5,6-trichloro-4-((4-chlorobenzyl)amino)picolinoyl)cyclohex-2-en-1-one),
(3-hydroxy-2-(3,5,6-trichloro-4-((4-methylbenzyl)amino)picolinoyl)cyclohex-2-en-1-one), and
displayed excellent greenhouse herbicidal effects at 150 g of active ingredient (ai)/ha after postemergence treatment. Furthermore, compound
showed superior weed-controlling efficacy against
(
) versus that of the positive control mesotrione at multiple test dosages (120, 60, and 30 g ai/ha). These findings imply that compound
, as a novel lead of HPPD inhibitors, possesses great potential for application in specifically combating the malignant weed
.


Role of the N-terminus in human 4-hydroxyphenylpyruvate dioxygenase activity

An-Ning Feng, Chih-Wei Huang, Chi-Huei Lin, Yung-Lung Chang, Meng-Yuan Ni, Hwei-Jen Lee
PMID: 31722428   DOI: 10.1093/jb/mvz092

Abstract

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in tyrosine catabolism, catalysing the oxidation of 4-hydroxyphenylpyruvate to homogentisate. Genetic deficiency of this enzyme causes type III tyrosinaemia. The enzyme comprises two barrel-shaped domains formed by the N- and C-termini, with the active site located in the C-terminus. This study investigated the role of the N-terminus, located at the domain interface, in HPPD activity. We observed that the kcat/Km decreased ∼8-fold compared with wild type upon removal of the 12 N-terminal residues (ΔR13). Interestingly, the wild-type level of activity was retained in a mutant missing the 17 N-terminal residues, with a kcat/Km 11-fold higher than that of the ΔR13 mutant; however, the structural stability of this mutant was lower than that of wild type. A 2-fold decrease in catalytic efficiency was observed for the K10A and E12A mutants, indicating synergism between these residues in the enzyme catalytic function. A molecular dynamics simulation showed large RMS fluctuations in ΔR13 suggesting that conformational flexibility at the domain interface leads to lower activity in this mutant. These results demonstrate that the N-terminus maintains the stability of the domain interface to allow for catalysis at the active site of HPPD.


Interference of hydroxyphenylpyruvic acid, hydroxyphenyllactic acid and tyrosine on routine serum and urine clinical chemistry assays; implications for biochemical monitoring of patients with alkaptonuria treated with nitisinone

S L Curtis, B P Norman, A M Milan, J A Gallagher, B Olsson, L R Ranganath, N B Roberts
PMID: 31228435   DOI: 10.1016/j.clinbiochem.2019.06.010

Abstract

We have assessed the effect of elevated concentrations of hydroxyphenylpyruvic acid (HPPA), hydroxyphenyllactic acid (HPLA) and tyrosine, on a range of chemistry tests in serum and urine to explore the potential for chemical interference on routine laboratory analyses in patients with alkaptonuria (AKU) treated with nitisinone and similarly implications for patients with hereditary tyrosinemia type 1 (HT-1).
HPPA, HPLA and tyrosine were added separately to pooled serum from subjects without AKU in a range of assays with Roche Modular chemistries. Effects on urine were assessed by changes in urine strip chemistries after mixing a positive control urine with various amounts of the test compounds and reading on a Siemens urine strip meter.
No significant effect (p > 0.1) was observed up to 225 μmol/L of HPPA and HPLA, and up to 5000 μmol/L tyrosine, on any of the serum-based assays including those with peroxidase-coupled reaction systems of enzymatic creatinine, urate, total cholesterol, HDL cholesterol and triglyceride. Both the monohydroxy HPPA, and the dihydroxy homogentisic acid (HGA), at increased urine concentrations typical of nitisinone-treated AKU and non-treated AKU respectively, did however show marked negative interference in strip assays for glucose and leucocytes; i.e. those with peroxide-linked endpoints. The effect of increased HPLA was less marked.
In patients with AKU or on nitisinone treatment and HT-1 patients on nitisinone, urine strip chemistry testing should be used sparingly, if at all, to avoid false negative reporting. It is recommended that urine assays should be organised with a suitable specialist laboratory.


HPPR encodes the hydroxyphenylpyruvate reductase required for the biosynthesis of hydrophilic phenolic acids in Salvia miltiorrhiza

Guo-Quan Wang, Jun-Feng Chen, Bo Yi, He-Xin Tan, Lei Zhang, Wan-Sheng Chen
PMID: 29329649   DOI: 10.1016/S1875-5364(18)30008-6

Abstract

Salvia miltiorrhiza is a medicinal plant widely used in the treatment of cardiovascular and cerebrovascular diseases. Hydrophilic phenolic acids, including rosmarinic acid (RA) and lithospermic acid B (LAB), are its primary medicinal ingredients. However, the biosynthetic pathway of RA and LAB in S. miltiorrhiza is still poorly understood. In the present study, we accomplished the isolation and characterization of a novel S. miltiorrhiza Hydroxyphenylpyruvate reductase (HPPR) gene, SmHPPR, which plays an important role in the biosynthesis of RA. SmHPPR contained a putative catalytic domain and a NAD(P)H-binding motif. The recombinant SmHPPR enzyme exhibited high HPPR activity, converting 4-hydroxyphenylpyruvic acid (pHPP) to 4-hydroxyphenyllactic acid (pHPL), and exhibited the highest affinity for substrate 4-hydroxyphenylpyruvate. SmHPPR expression could be induced by various treatments, including SA, GA
, MeJA and Ag
, and the changes in SmHPPR activity were correlated well with hydrophilic phenolic acid accumulation. SmHPPR was localized in cytoplasm, most likely close to the cytosolic NADPH-dependent hydroxypyruvate reductase active in photorespiration. In addition, the transgenic S. miltiorrhiza hairy roots overexpressing SmHPPR exhibited up to 10-fold increases in the products of hydrophilic phenolic acid pathway. In conclusion, our findings provide a new insight into the synthesis of active pharmaceutical compounds at molecular level.


4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals

Ferdinand Ndikuryayo, Behrooz Moosavi, Wen-Chao Yang, Guang-Fu Yang
PMID: 28903556   DOI: 10.1021/acs.jafc.7b03851

Abstract

The development of new herbicides is receiving considerable attention to control weed biotypes resistant to current herbicides. Consequently, new enzymes are always desired as targets for herbicide discovery. 4-Hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27) is an enzyme engaged in photosynthetic activity and catalyzes the transformation of 4-hydroxyphenylpyruvic acid (HPPA) into homogentisic acid (HGA). HPPD inhibitors constitute a promising area of discovery and development of innovative herbicides with some advantages, including excellent crop selectivity, low application rates, and broad-spectrum weed control. HPPD inhibitors have been investigated for agrochemical interests, and some of them have already been commercialized as herbicides. In this review, we mainly focus on the chemical biology of HPPD, discovery of new potential inhibitors, and strategies for engineering transgenic crops resistant to current HPPD-inhibiting herbicides. The conclusion raises some relevant gaps for future research directions.


Discovery of Novel Inhibitors of the Tautomerase Activity of Macrophage Migration Inhibitory Factor (MIF)

Maria Cleofé Zapatero, Paloma Pérez, María Jesús Vázquez, Gonzalo Colmenarejo, Maite de Los Frailes, Fernando Ramón
PMID: 26933127   DOI: 10.1177/1087057116633997

Abstract

Macrophage migration inhibitory factor (MIF) is a proinflammatory cytokine associated with multiple diseases, including neurodegenerative disorders. With the ultimate goal of providing novel chemotypes as starting points for development of disease-modifying therapeutics for neurodegeneration, we endeavored to screen the GSK compound collection for MIF inhibitors using a miniaturized, activity-based kinetic assay. The assay monitors the increase in absorbance at 320 nm resulting from keto-to-enol tautomerization of 4-hydroxyphenylpyruvate, a reaction catalyzed by MIF. We ran a full-diversity screen evaluating the inhibitory activity of 1.6 million compounds. Primary hits were confirmed and retested in an orthogonal assay measuring tautomerization of l-dopachrome methyl ester by the decrease in absorbance at 475 nm in kinetic mode. Selected compounds were progressed to medium-throughput mode-of-inhibition studies, which included time dependence, enzyme concentration dependence, and reversibility of their inhibitory effect. With these results and after inspection of the physicochemical properties of compounds, 17 chemotypes were prioritized and progressed to further stages of validation and characterization to better assess their therapeutic potential.


Biochemical properties and subcellular localization of tyrosine aminotransferases in Arabidopsis thaliana

Minmin Wang, Kyoko Toda, Hiroshi A Maeda
PMID: 27726859   DOI: 10.1016/j.phytochem.2016.09.007

Abstract

Plants produce various L-tyrosine (Tyr)-derived compounds that are of pharmaceutical or nutritional importance to humans. Tyr aminotransferase (TAT) catalyzes the reversible transamination between Tyr and 4-hydroxyphenylpyruvate (HPP), the initial step in the biosynthesis of many Tyr-derived plant natural products. Herein reported is the biochemical characterization and subcellular localization of TAT enzymes from the model plant Arabidopsis thaliana. Phylogenetic analysis showed that Arabidopsis has at least two homologous TAT genes, At5g53970 (AtTAT1) and At5g36160 (AtTAT2). Their recombinant enzymes showed distinct biochemical properties: AtTAT1 had the highest activity towards Tyr, while AtTAT2 exhibited a broad substrate specificity for both amino and keto acid substrates. Also, AtTAT1 favored the direction of Tyr deamination to HPP, whereas AtTAT2 preferred transamination of HPP to Tyr. Subcellular localization analysis using GFP-fusion proteins and confocal microscopy showed that AtTAT1, AtTAT2, and HPP dioxygenase (HPPD), which catalyzes the subsequent step of TAT, are localized in the cytosol, unlike plastid-localized Tyr and tocopherol biosynthetic enzymes. Furthermore, subcellular fractionation indicated that, while HPPD activity is restricted to the cytosol, TAT activity is detected in both cytosolic and plastidic fractions of Arabidopsis leaf tissue, suggesting that an unknown aminotransferase(s) having TAT activity is also present in the plastids. Biochemical and cellular analyses of Arabidopsis TATs provide a fundamental basis for future in vivo studies and metabolic engineering for enhanced production of Tyr-derived phytochemicals in plants.


Structural basis for non-genuine phenolic acceptor substrate specificity of Streptomyces roseochromogenes prenyltransferase CloQ from the ABBA/PT-barrel superfamily

Carla Araya-Cloutier, Bianca Martens, Gijs Schaftenaar, Franziska Leipoldt, Harry Gruppen, Jean-Paul Vincken
PMID: 28355308   DOI: 10.1371/journal.pone.0174665

Abstract

Acceptor substrate specificity of Streptomyces roseochromogenes prenyltransferase SrCloQ was investigated using different non-genuine phenolic compounds. RP-UHPLC-UV-MSn was used for the tentative annotation and quantification of the prenylated products. Flavonoids, isoflavonoids and stilbenoids with different types of substitution were prenylated by SrCloQ, although with less efficiency than the genuine substrate 4-hydroxyphenylpyruvate. The isoflavan equol, followed by the flavone 7,4'-dihydroxyflavone, were the best non-genuine acceptor substrates. B-ring C-prenylation was in general preferred over A-ring C-prenylation (ratio 5:1). Docking studies of non-genuine acceptor substrates with the B-ring oriented towards the donor substrate dimethylallyl pyrophosphate, showed that the carbonyl group of the C-ring was able to make stabilizing interactions with the residue Arg160, which might determine the preference observed for B-ring prenylation. No reaction products were formed when the acceptor substrate had no phenolic hydroxyl groups. This preference can be explained by the essential hydrogen bond needed between a phenolic hydroxyl group and the residue Glu281. Acceptor substrates with an additional hydroxyl group at the C3' position (B-ring), were mainly O3'-prenylated (> 80% of the reaction products). This can be explained by the proximity of the C3' hydroxyl group to the donor substrate at the catalytic site. Flavones were preferred over isoflavones by SrCloQ. Docking studies suggested that the orientation of the B-ring and of the phenolic hydroxyl group at position C7 (A-ring) of flavones towards the residue Tyr233 plays an important role in this observed preference. Finally, the insights obtained on acceptor substrate specificity and regioselectivity for SrCloQ were extended to other prenyltransferases from the CloQ/NhpB family.


3D Pharmacophore-Based Virtual Screening and Docking Approaches toward the Discovery of Novel HPPD Inhibitors

Ying Fu, Yi-Na Sun, Ke-Han Yi, Ming-Qiang Li, Hai-Feng Cao, Jia-Zhong Li, Fei Ye
PMID: 28598377   DOI: 10.3390/molecules22060959

Abstract

-Hydroxyphenylpyruvate dioxygenase (HPPD) is not only the useful molecular target in treating life-threatening tyrosinemia type I, but also an important target for chemical herbicides. A combined in silico structure-based pharmacophore and molecular docking-based virtual screening were performed to identify novel potential HPPD inhibitors. The complex-based pharmacophore model (CBP) with 0.721 of ROC used for screening compounds showed remarkable ability to retrieve known active ligands from among decoy molecules. The ChemDiv database was screened using CBP-Hypo2 as a 3D query, and the best-fit hits subjected to molecular docking with two methods of LibDock and CDOCKER in Accelrys Discovery Studio 2.5 (DS 2.5) to discern interactions with key residues at the active site of HPPD. Four compounds with top rankings in the HipHop model and well-known binding model were finally chosen as lead compounds with potential inhibitory effects on the active site of target. The results provided powerful insight into the development of novel HPPD inhibitors herbicides using computational techniques.


Para-hydroxyphenylpyruvate inhibits the pro-inflammatory stimulation of macrophage preventing LPS-mediated nitro-oxidative unbalance and immunometabolic shift

Rosella Scrima, Marta Menga, Consiglia Pacelli, Francesca Agriesti, Olga Cela, Claudia Piccoli, Antonella Cotoia, Alessandra De Gregorio, Julia V Gefter, Gilda Cinnella, Nazzareno Capitanio
PMID: 29176872   DOI: 10.1371/journal.pone.0188683

Abstract

Targeting metabolism is emerging as a promising therapeutic strategy for modulation of the immune response in human diseases. In the presented study we used the lipopolysaccharide (LPS)-mediated activation of RAW 264.7 macrophage-like cell line as a model to investigate changes in the metabolic phenotype and to test the effect of p-hydroxyphenylpyruvate (pHPP) on it. pHPP is an intermediate of the PHE/TYR catabolic pathway, selected as analogue of the ethyl pyruvate (EP), which proved to exhibit antioxidant and anti-inflammatory activities. The results obtained show that LPS-priming of RAW 264.7 cell line to the activated M1 state resulted in up-regulation of the inducible nitric oxide synthase (iNOS) expression and consequently of NO production and in release of the pro-inflammatory cytokine IL-6. All these effects were prevented dose dependently by mM concentrations of pHPP more efficiently than EP. Respirometric and metabolic flux analysis of LPS-treated RAW 264.7 cells unveiled a marked metabolic shift consisting in downregulation of the mitochondrial oxidative phosphorylation and upregulation of aerobic glycolysis respectively. The observed respiratory failure in LPS-treated cells was accompanied with inhibition of the respiratory chain complexes I and IV and enhanced production of reactive oxygen species. Inhibition of the respiratory activity was also observed following incubation of human neonatal fibroblasts (NHDF-neo) with sera from septic patients. pHPP prevented all the observed metabolic alteration caused by LPS on RAW 264.7 or by septic sera on NHDF-neo. Moreover, we provide evidence that pHPP is an efficient reductant of cytochrome c. On the basis of the presented results a working model, linking pathogen-associated molecular patterns (PAMPs)-mediated immune response to mitochondrial oxidative metabolism, is put forward along with suggestions for its therapeutic control.


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